molecular formula C9H15NO2 B13512865 Methyl 3-aminospiro[3.3]heptane-1-carboxylate

Methyl 3-aminospiro[3.3]heptane-1-carboxylate

Cat. No.: B13512865
M. Wt: 169.22 g/mol
InChI Key: WEEZFHSKXNQYMH-UHFFFAOYSA-N
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Description

Methyl 3-aminospiro[33]heptane-1-carboxylate is a chemical compound with the molecular formula C9H15NO2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-aminospiro[3.3]heptane-1-carboxylate typically involves the reaction of a suitable spirocyclic precursor with methylamine. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as the preparation of the spirocyclic precursor, its reaction with methylamine, and subsequent purification processes to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminospiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens or nucleophiles in the presence of a catalyst or under specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Methyl 3-aminospiro[3.3]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or as a potential ligand in biochemical assays.

    Medicine: Research into its potential therapeutic effects or as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which methyl 3-aminospiro[3.3]heptane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminospiro[3.3]heptane-2-carboxylate
  • 3-aminospiro[3.3]heptane-1-carboxylic acid

Uniqueness

Methyl 3-aminospiro[33]heptane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both an amino group and a carboxylate ester

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 3-aminospiro[3.3]heptane-1-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-8(11)6-5-7(10)9(6)3-2-4-9/h6-7H,2-5,10H2,1H3

InChI Key

WEEZFHSKXNQYMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C12CCC2)N

Origin of Product

United States

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